molecular formula C27H39NO11S2 B609675 Tos-aminoxy-Boc-PEG4-Tos CAS No. 1817735-42-4

Tos-aminoxy-Boc-PEG4-Tos

Cat. No. B609675
CAS RN: 1817735-42-4
M. Wt: 617.73
InChI Key: NXRDQGCADASLGW-UHFFFAOYSA-N
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Description

Tos-aminoxy-Boc-PEG4-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of Tos-aminoxy-Boc-PEG4-Tos involves the use of a PEG-based linker . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Tos-aminoxy-Boc-PEG4-Tos is C27H39NO11S2 . Its molecular weight is 617.73 .

Scientific Research Applications

α-TOS-Based Nanovehicles for Cancer Treatment

α-Tocopheryl succinate (α-TOS) is a mitochondrially targeted anticancer compound. Its low solubility in physiological media limits its use. To address this, α-TOS-based nanovehicles with controlled macromolecular architecture were created using reversible addition–fragmentation chain transfer polymerization (RAFT). These nanovehicles consist of amphiphilic block copolymers with poly(ethylene glycol) (PEG) as the hydrophilic block and a methacrylic derivative of α-tocopheryl succinate (MTOS) as the hydrophobic block. The resultant PEG-b-poly(MTOS) nanoparticles can encapsulate and deliver hydrophobic molecules, and their endocytosis by cancer cells is rapid. The biological activity of these nanoparticles depends on the PEG molecular weight and the MTOS content, highlighting the importance of balancing hydrophilic/hydrophobic ratios for effective cancer therapy (Palao-Suay et al., 2016).

Synthesis Issues in Peptide Chains

In solid-phase peptide synthesis using N alpha-Boc-Nim-tosyl-histidine (Boc-His(Tos)), byproducts with extra Gly residues were observed. This occurs when the Nim-tosyl group is partially or fully cleaved by activating agents, leading to unintended incorporation of Boc-Gly. This results in Nim-Gly being transferred to the alpha-amino group of Gly in the peptide chain, adding extra Gly residues. This phenomenon, specific to Boc-Gly coupling reactions, underscores the complexity and potential pitfalls in peptide synthesis involving Tos-protective groups (Kusunoki et al., 2009).

Mechanism of Action

Tos-aminoxy-Boc-PEG4-Tos, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Future Directions

The future directions of Tos-aminoxy-Boc-PEG4-Tos are likely to be in the field of PROTACs . As a PROTAC linker, it has the potential to be used in the development of new PROTAC molecules, which could lead to new targeted therapy drugs .

properties

IUPAC Name

2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDQGCADASLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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